REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]1([C:11]#[C:12][C:13]2[CH:20]=[CH:19][C:16]([CH2:17]O)=[CH:15][CH:14]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(Cl)(Cl)Cl>[C:5]1([C:11]#[C:12][C:13]2[CH:20]=[CH:19][C:16]([CH2:17][Cl:3])=[CH:15][CH:14]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.0288 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=C(CO)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
, is added dropwise to a stirred solution of 6.0 g
|
Type
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CUSTOM
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Details
|
Solvent is evaporated under reduced pressure and at a temperature below 50°
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Type
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DISSOLUTION
|
Details
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The residue is freed from traces of thionyl chloride by dissolution in dry benzene
|
Type
|
CUSTOM
|
Details
|
evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual solid product is purified by sublimation in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=C(CCl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |